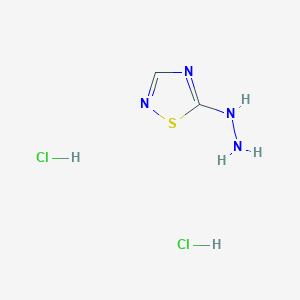

1,2,4-噻二唑-5-基肼;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is a chemical compound with the molecular formula C2H6Cl2N4S and a molecular weight of 189.06. It is a member of the thiadiazole family, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . Thiadiazoles are common structural motifs in pharmacology .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazole derivatives typically involves intra- or inter-molecular cyclization strategies . An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles derivatives .Molecular Structure Analysis

The molecular structure of 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is characterized by a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Chemical Reactions Analysis

The thiadiazole moiety can undergo various chemical reactions. For instance, 3,5-diiodo-1,2,4-thiadiazole has exhibited high selectivity for the replacement of the iodine atom at position C5 (carbon next to sulfur) in Sonogashira-type cross-coupling reactions with phenylacetylene .Physical And Chemical Properties Analysis

1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.科学研究应用

生物活性化合物合成

最近的研究探索了噻二唑衍生物的合成,包括 1,2,4-噻二唑,以期创造出新型生物活性化合物。噻二唑三嗪,源自噻二唑的重要中间体,已被研究用于设计具有显著生物活性的新分子 (Abdel-Wahab, 2017)。类似地,1,3,4-噻二唑啉及其相关化合物的合成和生物学意义已被综述,强调了它们因对真菌和细菌菌株具有广泛药理活性而显得重要 (Yusuf & Jain, 2014)。

免疫调节作用

取代的 1,3,4-噻二唑啉对应激反应和心肌梗死的免疫调节作用展示了这些化合物的保护心脏和抗炎潜力。1,3,4-噻二唑啉与各种受体和转运蛋白相互作用的能力表明它们在开发新的治疗剂中很有用 (Sarapultsev 等,2018)。

噻二唑衍生物的药理活性

1,3,4-噻二唑衍生物因其广泛的药理活性而备受关注,包括抗炎、镇痛、抗菌、抗惊厥、抗糖尿病、抗肿瘤和抗病毒特性。这些化合物中存在毒基团 N2C2S 部分,促成了其独特的活性,突出了噻二唑支架在药物发现和开发中的重要性 (Mishra 等,2015)。

作用机制

Target of Action

The primary target of 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is the enzyme triosephosphate isomerase (TIM) from Trypanosoma cruzi . This enzyme is crucial for the glycolytic pathway, which is essential for the survival of the parasite .

Mode of Action

1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride interacts with TIM in a highly selective manner . It induces irreversible inactivation of TIM through non-covalent binding at low micromolar concentrations .

Biochemical Pathways

The compound affects the glycolytic pathway by inhibiting the enzyme TIM . TIM catalyzes the isomerization of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which is the fifth step of the glycolytic pathway . By inhibiting this enzyme, the compound disrupts the energy production in the parasite, leading to its death .

Result of Action

The result of the action of 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is the death of the parasite Trypanosoma cruzi . By inhibiting the enzyme TIM, the compound disrupts the energy production in the parasite, which is crucial for its survival .

未来方向

属性

IUPAC Name |

1,2,4-thiadiazol-5-ylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S.2ClH/c3-6-2-4-1-5-7-2;;/h1H,3H2,(H,4,5,6);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBSXLSIPSPCLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2509938.png)

![Methyl (2S,4R)-4-hydroxy-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2509940.png)

![7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2509943.png)

![2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2509944.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2509947.png)

![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)

![[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride](/img/structure/B2509953.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2509958.png)